molecular formula C12H14O4 B2837495 Methyl 4-(1,3-dioxan-2-yl)benzoate CAS No. 135655-75-3

Methyl 4-(1,3-dioxan-2-yl)benzoate

Cat. No.: B2837495
CAS No.: 135655-75-3
M. Wt: 222.24
InChI Key: KMFDOQIVXCQKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-dioxan-2-yl)benzoate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 1,3-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1,3-dioxan-2-yl)benzoate can be synthesized through a one-step process from methyl benzoate and cyclohexane using ruthenium(III) chloride (RuCl3) as a catalyst. This synthesis method has been shown to proceed with high yields (up to 99%) and high selectivity (up to 98%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the high yield and selectivity of the laboratory synthesis suggest that similar catalytic processes could be scaled up for industrial production. The use of efficient catalysts like RuCl3 would be crucial in maintaining the high yield and selectivity in larger-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dioxan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 4-(1,3-dioxan-2-yl)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-dioxan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and dioxane moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1,3-dioxan-2-yl)benzoate is unique due to its specific structural features, including the 1,3-dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block and exhibit specific interactions with biological targets.

Properties

IUPAC Name

methyl 4-(1,3-dioxan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-11(13)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFDOQIVXCQKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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